An In-depth Technical Guide to the Biochemical Properties of 2'-O-Methyl-5-methyl-4-thiouridine
An In-depth Technical Guide to the Biochemical Properties of 2'-O-Methyl-5-methyl-4-thiouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified ribonucleosides are fundamental to the fields of molecular biology and therapeutic development. Their incorporation into oligonucleotides can significantly alter biochemical and biophysical properties, leading to enhanced stability, improved binding affinity, and altered biological activity. This guide focuses on the biochemical properties of a specific modified nucleoside, 2'-O-Methyl-5-methyl-4-thiouridine (m⁵s⁴U²⁻ᴼ⁻ᴹᵉ). While direct comprehensive data for this specific molecule is limited, this document synthesizes available information on its constituent modifications—2'-O-methylation, 5-methylation, and 4-thiolation of uridine (B1682114)—to provide a detailed overview for researchers and drug development professionals.
The unique combination of these three modifications suggests that m⁵s⁴U²⁻ᴼ⁻ᴹᵉ could offer synergistic benefits in the context of RNA therapeutics, such as antisense oligonucleotides and siRNAs. The 2'-O-methyl group is known to increase nuclease resistance and binding affinity to target RNA. The 5-methyl group can also enhance thermal stability. The 4-thiouridine (B1664626) modification introduces unique photochemical properties and can influence duplex stability.
Synthesis and Structure
The synthesis of 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite (B1245037), the building block for oligonucleotide synthesis, would logically proceed from the commercially available 2'-O-methyl-5-methyluridine. A crucial step involves the thionation of the 4-carbonyl group.
A plausible synthetic route, based on established chemistries for similar modifications, is outlined below.
Biochemical and Biophysical Properties
The biochemical properties of oligonucleotides containing 2'-O-Methyl-5-methyl-4-thiouridine are anticipated to be a composite of the effects of each individual modification.
Duplex Stability
The stability of RNA duplexes is a critical parameter for the efficacy of antisense and siRNA therapeutics. The introduction of modified nucleosides can significantly impact the melting temperature (Tm) of these duplexes.
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2'-O-Methylation: This modification generally increases the thermal stability of RNA:RNA and RNA:DNA duplexes. The 2'-O-methyl group pre-organizes the ribose into an A-form helix-like conformation, which is favorable for duplex formation.[1] This stabilization is estimated to be around 0.2 kcal/mol per modification.[1]
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5-Methylation: The addition of a methyl group at the 5th position of uridine (to form thymidine (B127349) in DNA or 5-methyluridine (B1664183) in RNA) is known to increase the Tm of duplexes. This is attributed to enhanced base stacking interactions.
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4-Thiolation: The effect of a 4-thiouridine modification on duplex stability is more context-dependent. Studies on 2-thiouridine (B16713) and 4-thiouridine have shown that while 2-thiolation significantly stabilizes duplexes, 4-thiolation can be destabilizing.[2][3] For instance, a duplex containing 2-thiouridine showed a Tm of 30.7°C, compared to 19.0°C for the unmodified control and 14.5°C for the 4-thiouridine containing duplex.[2]
Table 1: Effect of Uridine Modifications on RNA Duplex Stability (Tm)
| Modification | Sequence Context | Complementary Strand | Tm (°C) | ΔTm (°C) vs. Unmodified | Reference |
| Unmodified Uridine | GU UUC | GmAmAmAmCm | 19.0 | - | [2] |
| 2-Thiouridine (s²U) | Gs²UUUC | GmAmAmAmCm | 30.7 | +11.7 | [2] |
| 4-Thiouridine (s⁴U) | Gs⁴UUUC | GmAmAmAmCm | 14.5 | -4.5 | [2] |
Data for 2'-O-Methyl-5-methyl-4-thiouridine is not available and would require experimental determination. The data presented for related modifications provides a basis for hypothesis.
Nuclease Resistance
A major hurdle in the therapeutic use of oligonucleotides is their rapid degradation by cellular nucleases. Chemical modifications are crucial for enhancing their stability.
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2'-O-Methylation: This is a well-established modification for conferring significant resistance to both endo- and exonucleases.[4] The bulky methyl group at the 2' position sterically hinders the approach of nuclease enzymes.
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Phosphorothioate (B77711) Backbone: While not an intrinsic feature of the nucleoside itself, it is a common practice to combine 2'-O-methyl modifications with a phosphorothioate backbone to achieve even greater nuclease resistance.[5]
Cellular Uptake and Activity
The cellular uptake of oligonucleotides is a complex process. While modifications can enhance stability, they can also influence how these molecules interact with the cellular machinery.
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2'-O-Methylation: Oligonucleotides with 2'-O-methyl modifications are known to be taken up by cells, and this uptake can be enhanced by conjugation with small molecules or by formulation in lipid nanoparticles.[5][6]
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Gene Silencing: In the context of RNA interference, 2'-O-methylation is often used in the sense strand of siRNAs to prevent it from being loaded into the RISC complex, thereby reducing off-target effects. When used in antisense oligonucleotides, this modification can enhance target binding and stability, although it may inhibit RNase H activity if placed in the gapmer region.[7]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of oligonucleotides containing 2'-O-Methyl-5-methyl-4-thiouridine would be analogous to those used for other modified RNAs.
Oligonucleotide Synthesis
Solid-phase phosphoramidite chemistry is the standard method for synthesizing modified oligonucleotides.
Protocol 1: Solid-Phase Synthesis of RNA Oligonucleotides
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Support Preparation: Start with a controlled pore glass (CPG) solid support functionalized with the first nucleoside of the sequence.
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DMT Deprotection: Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of trichloroacetic acid in dichloromethane.
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Coupling: Activate the 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite (or other desired phosphoramidites) with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and couple it to the free 5'-hydroxyl group on the growing oligonucleotide chain.
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Capping: Acetylate any unreacted 5'-hydroxyl groups using acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants.
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Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
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Repeat: Repeat steps 2-5 for each subsequent nucleotide in the sequence.
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Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups using a solution of aqueous ammonia (B1221849) and methylamine.[8]
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Purification: Purify the full-length oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Characterization Techniques
UV-Vis Spectroscopy: Used to determine the concentration and purity of the synthesized oligonucleotide. The absorbance maximum for 4-thiouridine is around 330 nm, which can be used for its specific detection.
Mass Spectrometry (MALDI-TOF or ESI): Essential for confirming the molecular weight of the final product and verifying the incorporation of the modified nucleoside.
NMR Spectroscopy: Provides detailed structural information about the nucleoside and the resulting oligonucleotide, including conformation of the ribose sugar and base pairing.
Circular Dichroism (CD) Spectroscopy: Used to determine the overall secondary structure of the oligonucleotide duplex (e.g., A-form, B-form). An A-form helix, typical for RNA duplexes, shows a positive band around 265 nm and a negative band near 220 nm.[2]
Protocol 2: Circular Dichroism Spectroscopy of RNA Duplexes
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Sample Preparation: Dissolve the purified oligonucleotide and its complementary strand in a suitable buffer (e.g., 25 mM phosphate buffer, 100 mM NaCl, 0.5 mM EDTA, pH 7.0) to the desired concentration (e.g., 35 µM).
-
Annealing: Heat the sample to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.
-
Spectra Acquisition: Record the CD spectrum from 350 nm to 200 nm at a controlled temperature (e.g., 20°C) using a CD spectropolarimeter.[8]
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Data Analysis: Analyze the resulting spectrum to determine the helical conformation of the duplex.
Potential Applications in Drug Development
The unique combination of modifications in 2'-O-Methyl-5-methyl-4-thiouridine suggests several potential applications in the development of RNA-based therapeutics:
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Antisense Oligonucleotides: The enhanced nuclease resistance and potentially high binding affinity could lead to more potent and stable antisense drugs.
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siRNAs: Incorporation into the sense strand could improve stability and reduce off-target effects.
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Aptamers: The modifications could lead to aptamers with improved stability and binding properties.
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Photochemical Cross-linking: The 4-thiouridine moiety can be used for photo-cross-linking studies to identify the binding partners of the oligonucleotide.
Conclusion
While direct experimental data on 2'-O-Methyl-5-methyl-4-thiouridine is not yet widely available, the known properties of its constituent modifications provide a strong rationale for its investigation as a valuable component of therapeutic oligonucleotides. Its synthesis is feasible through established chemical routes, and its characterization can be achieved using standard biophysical techniques. Further research is warranted to fully elucidate the biochemical properties of this promising modified nucleoside and to explore its potential in drug development. This guide provides a foundational understanding to aid researchers in designing and interpreting experiments involving this and similar modified ribonucleosides.
References
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-O methyl U Oligo Modifications from Gene Link [genelink.com]
- 5. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Application of 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
